tert-Butyl methyl(thiophen-2-yl)carbamate chemical structure and physical properties
tert-Butyl methyl(thiophen-2-yl)carbamate chemical structure and physical properties
An In-depth Technical Guide to tert-Butyl methyl(thiophen-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl methyl(thiophen-2-yl)carbamate, a tertiary carbamate building block of significant interest in medicinal chemistry and organic synthesis. While direct literature on this specific N-methylated derivative is sparse, this document synthesizes information from foundational chemical principles and data on its parent compound, tert-butyl N-(thiophen-2-yl)carbamate. We present its chemical structure, predicted physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and expected spectroscopic data for structural verification. Furthermore, this guide discusses the compound's chemical reactivity, stability, and its potential applications as a strategic intermediate in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this versatile thiophene derivative.
Introduction and Strategic Importance
The thiophene ring is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring.[1] Consequently, functionalized thiophenes, such as 2-aminothiophene derivatives, are critical starting materials. The protection of the amino group is a fundamental step to allow for selective modification at other positions of the thiophene ring or in subsequent synthetic steps.
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines, prized for its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2][3] While the secondary carbamate, tert-butyl N-(thiophen-2-yl)carbamate, is a known compound, the N-methylated analogue, tert-butyl methyl(thiophen-2-yl)carbamate, offers distinct advantages. The introduction of a methyl group on the carbamate nitrogen converts the protic secondary amine into a non-protic tertiary amine, which can fundamentally alter the hydrogen bonding capacity, steric profile, and metabolic stability of a final drug candidate. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable synthetic intermediate.
Chemical Identity and Structure
The core structure consists of a thiophene ring substituted at the 2-position with a nitrogen atom that is part of a tertiary carbamate. This nitrogen is bonded to both a methyl group and a tert-butyloxycarbonyl (Boc) protecting group.
Caption: Chemical structure of tert-butyl methyl(thiophen-2-yl)carbamate.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl methyl(thiophen-2-yl)carbamate | N/A |
| Molecular Formula | C₁₀H₁₅NO₂S | [4] |
| Molecular Weight | 213.30 g/mol | [4] |
| CAS Number | Not available | N/A |
| Parent CAS (NH) | 56267-50-6 | [5][6] |
Physicochemical Properties
| Property | tert-Butyl N-(thiophen-2-yl)carbamate (Parent) | tert-Butyl methyl(thiophen-2-yl)carbamate (Predicted) | Rationale for Prediction |
| Appearance | White to off-white crystalline powder | White to pale yellow solid or viscous oil | N-alkylation can disrupt crystal packing, potentially lowering the melting point. |
| Melting Point | 154 °C | < 154 °C | The absence of the N-H bond prevents intermolecular hydrogen bonding, which is a significant contributor to the crystal lattice energy. This typically results in a lower melting point. |
| Boiling Point | 238.1 °C at 760 mmHg | Similar to or slightly higher than the parent | Molecular weight is slightly increased. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate) | Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate, Hexanes) | The molecule is largely non-polar and lacks the hydrogen bond donating capability of its parent, which may increase its solubility in less polar solvents. |
Synthesis and Purification
The most logical and robust synthesis of tert-butyl methyl(thiophen-2-yl)carbamate involves a two-step sequence starting from 2-aminothiophene. This approach ensures high yields and purity.
-
Boc Protection: 2-aminothiophene is first protected with di-tert-butyl dicarbonate (Boc₂O) to form the stable secondary carbamate intermediate.
-
N-Methylation: The secondary carbamate is then deprotonated with a strong, non-nucleophilic base, and the resulting anion is alkylated with an electrophilic methyl source like methyl iodide.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl N-(thiophen-2-yl)carbamate
-
Rationale: This is a standard Boc protection protocol. Triethylamine (TEA) acts as a mild base to neutralize the acid generated during the reaction. Tetrahydrofuran (THF) is an excellent solvent for both the starting material and the reagent.
-
Procedure:
-
To a solution of 2-aminothiophene (1.0 eq) in anhydrous THF (0.5 M), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization or flash chromatography if necessary.
-
Step 2: Synthesis of tert-Butyl methyl(thiophen-2-yl)carbamate
-
Rationale: The N-H of a carbamate is weakly acidic and requires a strong base for complete deprotonation. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. Anhydrous Dimethylformamide (DMF) is a suitable polar aprotic solvent that can dissolve the intermediate carbamate salt. Methyl iodide is a highly reactive electrophile for the subsequent Sₙ2 reaction.
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.5 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF (0.4 M) to the flask and cool the suspension to 0 °C.
-
Add a solution of tert-butyl N-(thiophen-2-yl)carbamate (1.0 eq) in anhydrous DMF dropwise. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
Add methyl iodide (MeI, 1.3 eq) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute with water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Spectroscopic Characterization (Predicted)
Verification of the final structure is paramount. The following table outlines the expected spectroscopic signatures that differentiate the N-methylated product from its precursor.
| Technique | Precursor: tert-Butyl N-(thiophen-2-yl)carbamate | Product: tert-Butyl methyl(thiophen-2-yl)carbamate | Key Differentiating Features |
| ¹H NMR | δ ≈ 6.5-7.0 (m, 3H, Thiophene-H); δ ≈ 6.9 (br s, 1H, NH ); δ ≈ 1.5 (s, 9H, t-Bu)[7] | δ ≈ 6.8-7.2 (m, 3H, Thiophene-H); δ ≈ 3.3 (s, 3H, N-CH₃ ); δ ≈ 1.5 (s, 9H, t-Bu) | Disappearance of the broad N-H singlet. Appearance of a new singlet around 3.3 ppm integrating to 3 protons. |
| ¹³C NMR | δ ≈ 152 (C=O); δ ≈ 140 (Thiophene C-N); δ ≈ 115-125 (Thiophene CH); δ ≈ 81 (quat. t-Bu C); δ ≈ 28 (t-Bu CH₃) | δ ≈ 154 (C=O); δ ≈ 142 (Thiophene C-N); δ ≈ 120-130 (Thiophene CH); δ ≈ 82 (quat. t-Bu C); δ ≈ 35 (N-CH₃ ); δ ≈ 28 (t-Bu CH₃) | Appearance of a new signal for the N-methyl carbon around 35 ppm. Slight downfield shifts for adjacent carbons. |
| FT-IR | ~3300 cm⁻¹ (N-H stretch); ~1715 cm⁻¹ (C=O stretch) | No N-H stretch; ~1700 cm⁻¹ (C=O stretch) | Complete absence of the N-H stretching band above 3100 cm⁻¹. The C=O stretch may shift slightly to a lower wavenumber. |
| Mass Spec (ESI+) | m/z = 200.07 [M+H]⁺, 222.06 [M+Na]⁺ | m/z = 214.09 [M+H]⁺, 236.07 [M+Na]⁺ | Molecular ion peaks increase by 14 Da, corresponding to the addition of a methylene (-CH₂-) group (effectively a methyl group replacing a hydrogen). |
Reactivity and Stability
The chemical behavior of tert-butyl methyl(thiophen-2-yl)carbamate is dominated by the Boc protecting group.
-
Acid Lability: The Boc group is readily cleaved under acidic conditions.[8] Strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) are commonly used for rapid and clean deprotection at room temperature.[2][9] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free secondary amine.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
-
Base and Nucleophile Stability: The Boc group is highly stable to a wide range of basic conditions (e.g., NaOH, LiHMDS, Grignard reagents) and nucleophiles, making it an orthogonal protecting group to base-labile groups like Fmoc.[8][10]
-
Thermal Stability: While generally stable, the Boc group can undergo thermolytic cleavage at elevated temperatures (typically above 85-150 °C), particularly in protic solvents.[8][11] This property can be exploited for catalyst-free deprotection under specific continuous-flow conditions.[11]
Applications in Drug Discovery and Organic Synthesis
tert-Butyl methyl(thiophen-2-yl)carbamate is a strategic building block for several reasons:
-
Scaffold for Library Synthesis: As a protected amine, it allows for diverse functionalization of the thiophene ring via reactions like bromination, lithiation, or metal-catalyzed cross-couplings before revealing the secondary amine functionality.
-
Modulation of Physicochemical Properties: The N-methyl group prevents the formation of a hydrogen bond donor, which can be critical for improving membrane permeability and oral bioavailability of a final drug molecule. It also adds steric bulk, which can influence binding affinity and selectivity for a biological target.
-
Intermediate for Complex Heterocycles: The deprotected N-methyl-2-aminothiophene can serve as a nucleophile in the construction of more complex fused heterocyclic systems, which are common motifs in pharmacologically active compounds.[12][13]
Conclusion
tert-Butyl methyl(thiophen-2-yl)carbamate represents a valuable, albeit under-documented, synthetic intermediate. By leveraging established chemical principles, this guide provides a robust framework for its synthesis, purification, and characterization. Its unique structural features—a stable yet readily cleavable protecting group on a non-protic, nucleophilic nitrogen attached to a pharmaceutically relevant thiophene core—make it a powerful tool for researchers in drug discovery and synthetic chemistry. The detailed protocols and predictive data herein are designed to empower scientists to confidently produce and utilize this compound in their research endeavors.
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